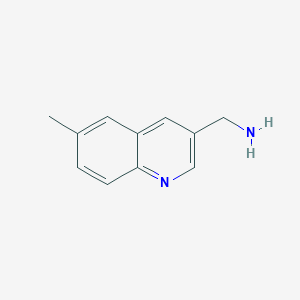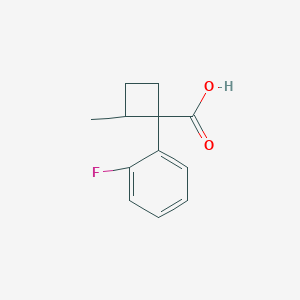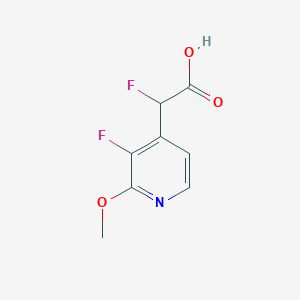
3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid typically involves the reaction of thiazole derivatives with appropriate alkylating agents. One common method involves the esterification of a precursor acid with methanol, followed by boiling in 2-propanol with hydrazine monohydrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar esterification and alkylation reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the thiazole ring or the butanoic acid moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at the reactive positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. Typical conditions involve controlled temperatures and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antiviral activities.
Industry: Utilized in the development of biocides, fungicides, and dyes
Mechanism of Action
The mechanism of action of 3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating biochemical pathways. For instance, it may inhibit microbial growth by interfering with essential enzymes or disrupt viral replication by targeting viral proteins .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(2-methyl-1,3-thiazol-5-yl)butanoic acid: Similar structure with a different substitution pattern on the thiazole ring.
Isovaleric acid: A simpler compound with a similar butanoic acid moiety.
Uniqueness
3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid is unique due to its specific substitution on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
3-methyl-2-(1,3-thiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)6(8(10)11)7-9-3-4-12-7/h3-6H,1-2H3,(H,10,11) |
InChI Key |
IWRGTUIWEBJDLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC=CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)

![3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13072745.png)
![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)

![10-Chlorobenzo[g]quinoline](/img/structure/B13072769.png)





![tert-Butyl6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13072809.png)
![4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol](/img/structure/B13072812.png)
![2-[(3-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13072817.png)
